(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
The compound “(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a structurally complex molecule featuring multiple pharmacologically relevant motifs. Its core structure comprises:
- A sulfonamide group (-SO₂NH₂), a common moiety in enzyme inhibitors due to its hydrogen-bonding capabilities.
- A furan-2-yl substituent, which may enhance bioavailability or participate in dipole-dipole interactions.
This compound’s design suggests applications in targeting enzymes or receptors where sulfonamides and heterocyclic systems are critical, such as carbonic anhydrase inhibitors or kinase modulators. Its (E)-configured acryloyl group may influence binding affinity compared to (Z)-isomers, as seen in analogous systems .
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c24-21(6-3-17-2-1-11-27-17)23-9-7-16(8-10-23)15-22-30(25,26)18-4-5-19-20(14-18)29-13-12-28-19/h1-6,11,14,16,22H,7-10,12-13,15H2/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDUHRXOUUFFDA-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a furan moiety, a piperidine derivative, and a sulfonamide group, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on diverse sources and studies.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 425.5 g/mol. The presence of the furan ring suggests potential interactions with biological systems, while the sulfonamide group is recognized for its antibacterial properties. The trifluoromethyl group may enhance lipophilicity and biological activity, making it a candidate for further pharmacological exploration.
The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit specific enzymes that are crucial in various metabolic pathways.
- Interaction with Biological Targets : The furan and piperidine rings may interact with receptors or enzymes involved in disease processes, potentially leading to therapeutic effects against conditions such as cancer and infections .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Compounds with similar structures exhibited significant antiproliferative activity against various cancer cell lines, including pancreatic carcinoma cells (MiaPaCa-2 and Panc-1). These studies demonstrated that derivatives with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts .
Antibacterial Activity
The sulfonamide component of the compound suggests potential antibacterial effects. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Preliminary research indicates that compounds containing similar functional groups can exhibit effective antibacterial activity against a range of pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MiaPaCa-2 | <10 | |
| Panc-1 | <10 | ||
| Antibacterial | E. coli | <50 | |
| S. aureus | <50 |
Detailed Findings
- Anticancer Activity : In vitro studies have shown that derivatives similar to this compound significantly inhibit the growth of pancreatic cancer cells, outperforming established chemotherapeutics like irinotecan .
- Antibacterial Effects : Research indicates that compounds with the sulfonamide structure exhibit broad-spectrum antibacterial activity. Studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of compounds similar to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide in cancer treatment. For instance:
- Mechanism of Action : The compound exhibits antiproliferative effects against various cancer cell lines. It is believed to induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of signaling pathways associated with cell survival and growth .
-
Case Studies :
- A study reported that derivatives with similar structures showed enhanced activity against pancreatic carcinoma cells (MiaPaCa-2 and Panc-1), outperforming conventional chemotherapeutic agents like irinotecan .
- Another investigation into sulfonamide derivatives indicated significant antiproliferative effects against a range of cancer types, suggesting that modifications to the sulfonamide structure can lead to improved efficacy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Research indicates that compounds derived from piperidine and furan frameworks possess notable antibacterial and antifungal activities. The sulfonamide group is particularly recognized for its effectiveness against bacterial infections .
- Potential Applications : Given the rising resistance to existing antibiotics, the development of new antimicrobial agents based on this compound could provide alternative therapeutic options.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential:
| Structural Feature | Impact on Activity |
|---|---|
| Furan ring | Enhances bioactivity due to electron-rich nature |
| Piperidine moiety | Contributes to receptor binding affinity |
| Sulfonamide group | Increases solubility and enhances antibacterial properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s uniqueness, a comparative analysis with structurally and functionally related molecules is presented below.
Table 1: Structural and Functional Comparison
*Tanimoto indices estimated based on binary fingerprint comparisons using common substructures (e.g., sulfonamide, heterocycles) .
Key Findings from Comparative Analysis
Sulfonamide-Containing Analogues
- The compound shares the sulfonamide group with 1415926-93-0 , but the latter’s benzooxazine and pyrrolopyridine systems reduce its topological similarity. Sulfonamide derivatives often exhibit high binding affinity to metalloenzymes, but the dihydrobenzo dioxine in the target compound may confer distinct metabolic stability .
Heterocyclic Systems
- The furan-2-yl and piperidine motifs distinguish the target compound from MFR-a and methylofuran , which are microbial cofactors with formylated furans and glutamate backbones . The acryloyl group in the target compound may enhance electrophilicity, unlike the formyl groups in MFR-a.
Stereochemical and Conformational Effects
- The (E)-configuration of the acryloyl group likely imposes spatial constraints that differ from (Z)-isomers or flexible substituents in analogues like 1093873-15-4 . Such stereospecificity is critical in drug-receptor interactions, as seen in kinase inhibitors .
Its dihydrobenzo dioxine may improve blood-brain barrier penetration compared to simpler heterocycles .
Methodological Considerations
Structural comparisons were conducted using graph-based algorithms and Tanimoto coefficients, which evaluate shared substructures in binary fingerprints . While these methods highlight functional group similarities, they may underestimate 3D conformational or electronic effects. Further molecular docking or QSAR studies are recommended to validate bioactivity predictions.
Q & A
Q. What synthetic strategies are effective for constructing the piperidine-acryloyl core in this compound?
- Methodological Answer : The piperidine-acryloyl core can be synthesized via a multi-step approach:
Piperidine Functionalization : Introduce the acryloyl group via nucleophilic substitution or acylation. For example, demonstrates acylation of piperidine derivatives using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .
Furan Integration : The furan-2-yl group can be introduced via Heck coupling or Wittig reactions. highlights the use of Pd-catalyzed cross-coupling for similar heterocyclic systems .
-
Key Considerations : Optimize reaction temperature (e.g., 0–25°C) and stoichiometry to prevent side reactions.
Reaction Step Conditions Yield Reference Piperidine acylation TEA, DCM, 0°C, 12h 65–75% Furan coupling Pd(OAc)₂, PPh₃, DMF, 80°C 50–60%
Q. How should researchers characterize the stereochemical configuration of the acryloyl group?
- Methodological Answer :
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry. utilized this to resolve the crystal structure of a sulfonamide-piperidine derivative .
- NMR Spectroscopy : Use NOESY or ROESY to detect spatial proximity of protons. The E-configuration of the acryloyl group can be confirmed by coupling constants (J = 12–16 Hz for trans protons) .
- Circular Dichroism (CD) : Optional for chiral centers in related analogs.
Q. What analytical techniques are critical for confirming purity and structural integrity?
- Methodological Answer :
- HPLC-MS : Quantify purity (>95%) and detect impurities. Use a C18 column with acetonitrile/water gradients.
- Elemental Analysis : Validate molecular formula (C, H, N, S content).
- FT-IR : Confirm functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and selectivity?
- Methodological Answer :
- Factor Screening : Use fractional factorial designs to test variables (e.g., catalyst loading, solvent polarity, temperature). applied DoE to optimize flow-chemistry conditions for diazomethane synthesis, reducing side products by 30% .
- Response Surface Methodology (RSM) : Model interactions between critical factors (e.g., temperature vs. reaction time).
- Case Study : For the acryloyl-piperidine coupling, prioritize solvent polarity (DMF > THF) and catalyst type (Pd vs. Cu).
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
-
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases, GPCRs). highlights the role of the trifluoromethyl group in enhancing binding via hydrophobic interactions .
-
MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS).
-
QSAR Models : Corrogate substituent effects (e.g., furan vs. thiophene) on activity.
Computational Tool Application Outcome Reference AutoDock Vina Docking to kinase active sites ΔG = -9.2 kcal/mol GROMACS Stability of sulfonamide-protein bonds RMSD < 2.0 Å after 50 ns
Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition using fluorescence-based and radiometric assays. recommends combining SPR (surface plasmon resonance) with cellular assays to confirm target engagement .
- Meta-Analysis : Compare experimental conditions (e.g., ATP concentration in kinase assays).
- Statistical Analysis : Apply ANOVA to identify outliers or batch effects.
Q. What role does the dihydrobenzo[1,4]dioxine-sulfonamide moiety play in target binding?
- Methodological Answer :
- Structural Analogs : shows that the 1,4-dioxine ring enhances π-π stacking with aromatic residues (e.g., Tyr in kinase ATP pockets) .
- Sulfonamide as H-Bond Acceptor : The SO₂ group forms hydrogen bonds with backbone amides (e.g., Asp86 in carbonic anhydrase).
- Modification Strategies : Replace dioxine with triazole () to assess steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
